2-Anilino-3-phenylcycloprop-2-en-1-one
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Overview
Description
- is an organic compound with the chemical formula
- The compound’s aromatic nature arises from the presence of the aniline and phenyl moieties, which contribute to its reactivity and unique properties.
2-Anilino-3-phenylcycloprop-2-en-1-one: C9H6O
. Its structure consists of a cyclopropene ring (a three-membered carbon ring) conjugated with an aniline group and a phenyl group.Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of aniline with phenylacetylene in the presence of a base (such as potassium hydroxide) to form the cyclopropene ring .
Reaction Conditions: The reaction typically occurs at elevated temperatures and under an inert atmosphere.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for various applications.
Chemical Reactions Analysis
Reactivity: 2-Anilino-3-phenylcycloprop-2-en-1-one undergoes various reactions due to its conjugated system.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but often involve modifications of the cyclopropene or aniline moieties.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and its role in cyclopropene chemistry.
Biology and Medicine: Investigations explore potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Although not widely used industrially, it may find applications in materials science or drug discovery.
Mechanism of Action
- The exact mechanism of action for 2-Anilino-3-phenylcycloprop-2-en-1-one depends on its specific interactions with biological targets.
- It could act as an enzyme inhibitor, modulate signaling pathways, or affect cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: 2-Anilino-3-phenylcycloprop-2-en-1-one’s unique combination of a cyclopropene ring and aniline group sets it apart from other compounds.
Remember that while this compound has intriguing properties, its practical applications are still being explored
Properties
CAS No. |
137124-25-5 |
---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-anilino-3-phenylcycloprop-2-en-1-one |
InChI |
InChI=1S/C15H11NO/c17-15-13(11-7-3-1-4-8-11)14(15)16-12-9-5-2-6-10-12/h1-10,16H |
InChI Key |
QWXVJPZARGAKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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